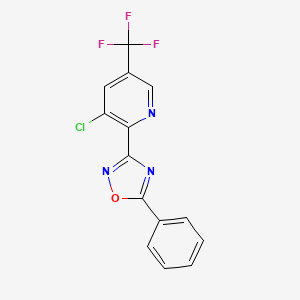
3-Chloro-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine is a small molecule that has recently been studied for its potential applications in scientific research. It is an organic compound with a molecular weight of 301.5 g/mol and a melting point of 212°C. The molecule contains a pyridine ring, an oxadiazole ring, and a trifluoromethyl group. It is a colorless, odorless solid at room temperature.
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
Crystallographic Analysis
Research on related compounds, such as 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone, has focused on crystallographic studies, revealing details about molecular structure, inclinations, and interactions within the crystal lattice (Fun et al., 2012).
Synthesis and Characterization
Studies have developed methods for synthesizing similar compounds, such as [1,2,4]triazolo[4,3-a]pyridine derivatives with an 1,2,4-oxadiazol cycle. These methods involve starting from commercial acids and amidoximes, demonstrating the versatility of these compounds in synthetic chemistry (Karpina et al., 2019).
Biological and Pharmacological Potential
Antibacterial Activity
Research on derivatives of oxadiazoles, such as 3-(5-substituted phenyl-[1,3,4] oxadiazole-2-yl-methylenethio)-5-pyridin-3-yl-[1,2,4] triazole-4-yl-amines, has shown promising antibacterial activity. This indicates potential for these compounds in developing new antibacterial drugs (Hu et al., 2005).
Anticancer Applications
Certain oxadiazole compounds, such as 3-aryl-5-aryl-1,2,4-oxadiazoles, have been identified as apoptosis inducers and potential anticancer agents. This suggests that similar compounds like 3-Chloro-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine might also have anticancer properties (Zhang et al., 2005).
Material Science and Chemistry
- Polymeric Complexes and Optical Properties: The study of 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole has demonstrated the formation of one-dimensional polymeric complexes with interesting optical properties. This research might be relevant to the development of new materials with specific optical characteristics (Hou et al., 2013).
Propiedades
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O/c15-10-6-9(14(16,17)18)7-19-11(10)12-20-13(22-21-12)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSLDZPHPBEWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2448801.png)
![N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2448802.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B2448803.png)
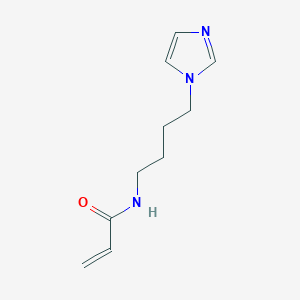
![N-(1-benzylpiperidin-4-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2448807.png)
![(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2448808.png)
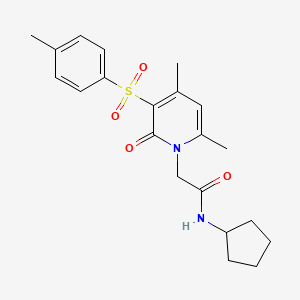
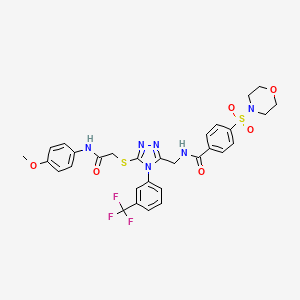
![2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2448817.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2448818.png)
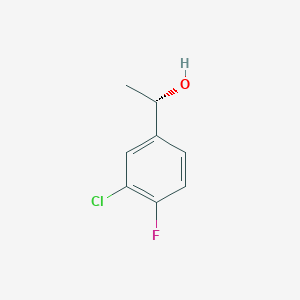
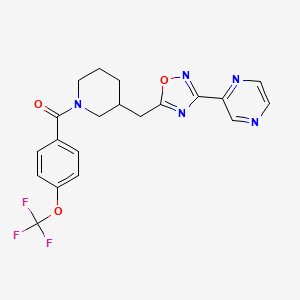
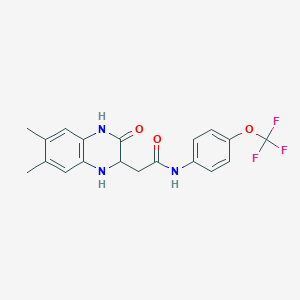
![N-(2-methoxyethyl)-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2448823.png)